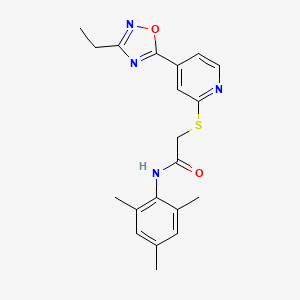

![molecular formula C22H25NOS B2681341 N-{[2-(thiophen-3-yl)phenyl]methyl}adamantane-1-carboxamide CAS No. 1797894-88-2](/img/structure/B2681341.png)

N-{[2-(thiophen-3-yl)phenyl]methyl}adamantane-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thiophene and its substituted derivatives are a significant class of heterocyclic compounds with interesting applications in medicinal chemistry . They possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S .Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions. For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .Applications De Recherche Scientifique

Synthesis and Characterization of Polymers

Polymers containing adamantyl moieties have been synthesized to explore their unique properties. For instance, polyamides with adamantyl and diamantyl moieties exhibit high glass transition temperatures (Tgs) and good thermal stability due to the rigid and bulky nature of the adamantane structure. These materials show potential in applications requiring high temperature resistance and mechanical strength (Chern, Shiue, & Kao, 1998). Similarly, new polyamides derived from adamantane-type cardo dicarboxylic acids demonstrate solubility in polar solvents and good thermal properties, suggesting their use in high-performance materials (Liaw, Liaw, & Chung, 1999).

Drug Discovery and Antiviral Activity

Adamantane derivatives have been evaluated for their antiviral properties. For example, adamantane-substituted N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide compounds were synthesized and showed potent inhibitory activity against influenza A and B viruses, with some compounds acting as fusion inhibitors to prevent viral entry into host cells (Göktaş, Vanderlinden, Naesens, Cesur, & Cesur, 2012). This suggests a potential pathway for the development of new antiviral drugs leveraging the adamantane scaffold.

Neuroprotective Agents

Fluorescent heterocyclic adamantane amines have been synthesized with neuroprotective activity, acting through multiple mechanisms such as inhibition of N-methyl-D-aspartate receptors, calcium channels, and nitric oxide synthase, along with antioxidant properties. These multifunctional agents highlight the versatility of adamantane derivatives in designing drugs for neuroprotection and the development of neurological assays (Joubert, van Dyk, Green, & Malan, 2011).

Antimicrobial and Anticancer Properties

Adamantane-isothiourea hybrids have been synthesized and show promising antimicrobial and hypoglycemic activities, further underscoring the potential of adamantane derivatives in therapeutic applications. These compounds exhibited broad-spectrum antibacterial activity and potent in vivo hypoglycemic effects in diabetic rats, suggesting their utility in treating bacterial infections and diabetes (Al-Wahaibi, Hassan, Abo-Kamar, Ghabbour, & El-Emam, 2017).

Mécanisme D'action

Similarly, indole derivatives, which share some structural similarities with your compound, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Orientations Futures

Propriétés

IUPAC Name |

N-[(2-thiophen-3-ylphenyl)methyl]adamantane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NOS/c24-21(22-10-15-7-16(11-22)9-17(8-15)12-22)23-13-18-3-1-2-4-20(18)19-5-6-25-14-19/h1-6,14-17H,7-13H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVYGPEHXFDYCBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=CC=CC=C4C5=CSC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{[2-(thiophen-3-yl)phenyl]methyl}adamantane-1-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(pyrazolo[1,5-a]pyridin-5-yl)cinnamamide](/img/structure/B2681258.png)

![lithium(1+) (2R)-1-[(tert-butoxy)carbonyl]aziridine-2-carboxylate](/img/no-structure.png)

![(E)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)but-2-enamide](/img/structure/B2681261.png)

![Tert-butyl N-[[(3S,4S)-4-[4-(aminomethyl)triazol-1-yl]oxolan-3-yl]methyl]carbamate](/img/structure/B2681267.png)

![3-[(2-Amino-acetyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B2681269.png)

![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide](/img/structure/B2681272.png)

![3-[(4-chlorobenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B2681275.png)